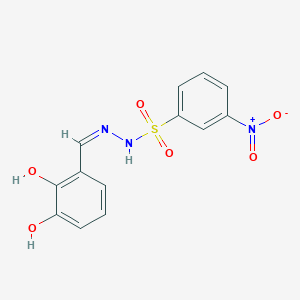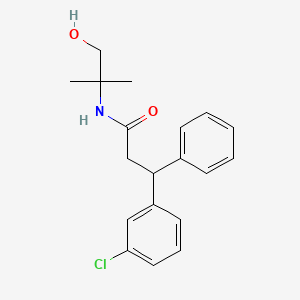![molecular formula C22H21F3N4O B6059028 N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide](/img/structure/B6059028.png)
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide is a chemical compound with potential therapeutic applications. It is commonly referred to as TAK-659 and belongs to the class of phosphoinositide 3-kinase (PI3K) inhibitors. PI3Ks are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and survival. TAK-659 has been found to inhibit the activity of PI3Ks, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
TAK-659 works by inhibiting the activity of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamides, which are enzymes that play a crucial role in various cellular processes. By inhibiting N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamides, TAK-659 blocks the signaling pathways that promote cell growth and survival. This leads to the death of cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in preclinical models. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of immune cells in autoimmune diseases. TAK-659 has also been shown to reduce the production of inflammatory cytokines, which contribute to the development of autoimmune diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamides, making it a valuable tool for studying the role of N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamides in various cellular processes. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, it is a highly potent compound, and caution must be taken when handling and administering it.
Future Directions
There are several potential future directions for the study of TAK-659. One direction is to further investigate its efficacy in the treatment of various types of cancer and autoimmune diseases. Another direction is to study its potential synergistic effects when combined with other drugs. Additionally, further research is needed to establish its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2,3,6-trifluorobenzyl chloride with piperidine, followed by the reaction of the resulting product with 4-(1H-pyrazol-5-yl)aniline. The final step involves the reaction of the resulting product with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to yield TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(2,3,6-trifluorophenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c23-18-7-8-19(24)21(25)17(18)13-29-11-1-2-15(12-29)22(30)27-16-5-3-14(4-6-16)20-9-10-26-28-20/h3-10,15H,1-2,11-13H2,(H,26,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQTRYZFHWIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2F)F)F)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-(2,3,6-trifluorobenzyl)-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6058983.png)
![3-(4-fluorophenyl)-7-[2-(4-methoxyphenyl)ethyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059003.png)

![4-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B6059009.png)
![4-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B6059011.png)
![(3'R*,4'R*)-1'-[(6-chloro-2-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6059012.png)

![N-isopropyl-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6059020.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6059031.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6059037.png)
